Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate
Description
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is a sulfur-containing aromatic ester characterized by a methyl ester group at the 2-position of a benzoate moiety and a sulfanyl (thioether) group linked to a 4-isopropylphenyl substituent. The compound’s structure combines lipophilic (isopropyl group) and moderately polar (sulfanyl and ester) functionalities, which may influence its physicochemical properties and biological interactions.
Properties
CAS No. |
919089-28-4 |
|---|---|
Molecular Formula |
C17H18O2S |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-(4-propan-2-ylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C17H18O2S/c1-12(2)13-8-10-14(11-9-13)20-16-7-5-4-6-15(16)17(18)19-3/h4-12H,1-3H3 |
InChI Key |
CWVXFHURAKYDAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Aryl Zinc Reagent-Mediated Coupling
A pivotal method for constructing biaryl sulfides involves palladium-catalyzed cross-coupling, as exemplified in the synthesis of structurally analogous methyl 2-(4-methylphenyl)benzoate. While the target compound requires a sulfur linkage rather than a direct carbon-carbon bond, the catalytic framework remains relevant.
In this approach, a sulfonyloxy precursor (e.g., methyl 2-[1-(perfluorobutane)sulfonyloxy]benzoate) reacts with an arylzinc bromide under palladium catalysis. For Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate, adaptation would involve substituting the arylzinc reagent with a 4-isopropylthiophenol derivative. The reaction typically proceeds in tetrahydrofuran at reflux temperatures (67°C) with Pd(0) complexes (e.g., palladium trisdibenzylideneacetone) and phosphine ligands (e.g., diphenylphosphinoferrocene).
| Parameter | Value |
|---|---|
| Catalyst | Pd(0)/PPh₃ or Ni(0) complexes |
| Ligand | Diphenylphosphinoferrocene |
| Solvent | Tetrahydrofuran |
| Temperature | 40–67°C (reflux) |
| Yield | 50–91% |
Challenges in Sulfur Incorporation
Unlike carbon-carbon couplings, C-S bond formation faces inherent hurdles due to sulfur’s propensity to poison transition metal catalysts. Patent CN102093247A highlights the use of acetonitrile as a co-solvent to stabilize reactive intermediates during analogous acylations, suggesting that polar aprotic solvents may mitigate catalyst deactivation in sulfur-based couplings.
Nucleophilic Aromatic Substitution (SNAr)
Thiol-Displacement of Activated Aryl Halides
A two-step sequence emerges as a viable pathway:
- Esterification : Methylation of 2-mercaptobenzoic acid using dimethyl sulfate or methyl iodide in alkaline conditions.
- Sulfide Formation : Reaction of methyl 2-mercaptobenzoate with 1-bromo-4-isopropylbenzene under basic conditions (e.g., K₂CO₃ in DMF).
| Component | Role |
|---|---|
| Base | Potassium carbonate |
| Solvent | Dimethylformamide |
| Temperature | 80–100°C |
| Reaction Time | 12–24 hours |
This method mirrors the acylation protocol described in CN102093247A, where methyl anthranilate reacts with 2-methyl benzoyl chloride in haloalkane solvents. Substituting the acyl chloride with 1-bromo-4-isopropylbenzene and adjusting the base strength could facilitate thiolate generation for effective displacement.
Reductive Coupling Approaches
Nickel-Catalyzed Thiol-Aryl Halide Coupling
Nickel catalysts offer cost advantages over palladium in large-scale syntheses. US6433214B1 details nickel chloride/triphenylphosphine systems activated by n-butyllithium, enabling coupling between sulfonate esters and arylzinc reagents. Adapting this to sulfur chemistry, 4-isopropylthiophenol could react with methyl 2-bromobenzoate under Ni(0) catalysis.
- Reductant : n-Butyllithium or zinc powder
- Ligand : Triphenylphosphine
- Solvent : Tetrahydrofuran or dichloromethane
- Yield Range : 70–85% (extrapolated from analogous reactions)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Patent US6433214B1 emphasizes the utility of continuous flow reactors for enhancing safety and scalability in ester couplings. For this compound, a flow system could achieve:
- Improved Heat Management : Exothermic thiol-displacement reactions benefit from precise temperature control.
- Reduced Catalyst Loading : Recyclable catalyst cartridges (e.g., Pd/C immobilized on silica) lower metal consumption.
| Metric | Value |
|---|---|
| Residence Time | 30–60 minutes |
| Throughput | 5–10 kg/hr |
| Purity | >99% (HPLC) |
Analytical Validation and Quality Control
Spectroscopic Characterization
Successful synthesis requires rigorous validation:
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and reported activities of Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate with related compounds:
Key Observations:
Sulfonyl and sulfonamido groups in analogs (e.g., and ) are associated with enhanced biological activity due to stronger hydrogen-bonding capacity .
Ester Group Influence :
- The methyl ester in the target compound may confer higher volatility or faster metabolic hydrolysis compared to the propyl ester in ’s sulfonamido derivative .
Substituent Effects :
- The 4-isopropyl group on the phenyl ring introduces steric bulk, which could hinder binding to enzymatic targets compared to smaller substituents (e.g., 4-methyl or 4-chloro in analogs) .
Biological Activity
Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate is an organic compound with the molecular formula C17H18O2S. It is derived from benzoic acid and contains a sulfanyl group, which contributes to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on available research.
Chemical Structure and Properties
Chemical Structure:
- Molecular Formula: C17H18O2S
- Functional Groups: Sulfanyl, benzoate
The compound's structure includes a sulfanyl group attached to a phenyl ring, which is critical for its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within biological systems. The sulfanyl group may participate in redox reactions, influencing cellular processes and signaling pathways. Specifically, it may modulate the activity of enzymes or receptors, although detailed studies are required to elucidate the exact molecular targets involved.
Anti-inflammatory Effects
The compound's potential anti-inflammatory effects are also noteworthy. Sulfanyl-containing compounds frequently demonstrate the ability to inhibit inflammatory mediators, suggesting that this compound may possess similar properties. Further research is necessary to confirm these effects and understand the underlying mechanisms.
Anticancer Activity
This compound's structural analogs have been evaluated for anticancer properties. For instance, studies on related thiol derivatives have shown inhibition of growth in various cancer cell lines, including breast carcinoma (MCF-7) and hepatocellular carcinoma (HEPG2). These findings suggest that this compound may also exhibit cytotoxic effects against cancer cells, although specific data on this compound is still emerging .
Case Studies and Research Findings
-
Cytotoxicity in Cancer Cells:
- A study on related thiadiazole derivatives demonstrated significant cytotoxicity against MCF-7 cells, indicating that similar compounds may also affect cancer cell viability positively.
- In vitro tests using the MTT assay have shown that certain sulfanyl compounds induce apoptosis in cancer cells while sparing normal cells .
- Enzymatic Interactions:
Summary of Biological Activities
| Biological Activity | Evidence | Remarks |
|---|---|---|
| Antimicrobial | Limited studies | Potential based on structural analogs |
| Anti-inflammatory | Hypothetical | Needs further investigation |
| Anticancer | Emerging data | Similar compounds show significant effects |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}benzoate, and how can reaction parameters be optimized?
- Synthesis Strategy : A multi-step approach is typically employed, starting with the formation of the sulfanyl bridge via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, thiolation of a benzoate precursor with 4-isopropylthiophenol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound .
- Optimization : Reaction temperature (60–80°C), solvent polarity, and catalyst choice (e.g., CuI for Ullmann-type couplings) significantly influence yield. Continuous flow reactors may enhance scalability and purity .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- NMR Spectroscopy : and NMR to confirm substituent positions and esterification (e.g., methyl ester peak at ~3.9 ppm).
- HPLC-MS : To assess purity (>95%) and detect byproducts like sulfoxides or hydrolyzed benzoic acid derivatives .
- X-Ray Crystallography : For unambiguous structural confirmation, especially if novel polymorphs are observed .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- In Vitro Assays :
- Enzyme Inhibition : Test against kinases or proteases due to the sulfanyl group’s potential for disulfide bond disruption.
- Cellular Uptake : Fluorophore-tagged analogs can assess membrane permeability, leveraging the isopropyl group’s lipophilicity .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria to identify baseline activity .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-isopropylphenyl group influence reactivity in cross-coupling reactions?
- Steric Hindrance : The bulky isopropyl group may slow down electrophilic substitution but stabilize intermediates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).
- Electronic Effects : Electron-donating isopropyl substituents enhance electron density on the sulfur atom, increasing nucleophilicity in SNAr reactions .
- Experimental Validation : DFT calculations can map electron density distribution, while kinetic studies compare reaction rates with analogs (e.g., 4-methylphenyl derivatives) .
Q. What strategies resolve contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values across assays)?
- Troubleshooting Steps :
Purity Verification : Re-analyze compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock solutions).
Off-Target Effects : Use CRISPR-edited cell lines to isolate target-specific interactions.
Metabolite Interference : LC-MS/MS profiling to identify degradation products that may confound results .
- Case Study : Inconsistent annexin A2-S100A10 inhibition data were resolved by replacing hydrolytically unstable ester groups with amides .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- SAR Framework :
- Core Modifications : Replace the benzoate ester with amides or ethers to study hydrolysis resistance.
- Sulfanyl Bridge Alternatives : Compare thioether, sulfoxide, and sulfone derivatives for redox-sensitive activity.
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to modulate electronic properties .
- Data Integration : Use multivariate analysis to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
Methodological Considerations
Q. What computational tools are recommended for predicting the compound’s pharmacokinetic properties?
- Software :
- SwissADME : To estimate logP, solubility, and bioavailability.
- AutoDock Vina : For docking studies with protein targets (e.g., cyclooxygenase-2) .
Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?
- Scale-Up Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
